molecular formula C13H17NO B13214799 4-(7-Methyl-1H-indol-3-yl)butan-2-ol

4-(7-Methyl-1H-indol-3-yl)butan-2-ol

Cat. No.: B13214799
M. Wt: 203.28 g/mol
InChI Key: XHFSKEMDCBRWMO-UHFFFAOYSA-N
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Description

4-(7-Methyl-1H-indol-3-yl)butan-2-ol is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones. This compound features a 7-methylindole moiety attached to a butanol chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol typically involves the reaction of 7-methylindole with butanal under specific conditions. One common method is the reduction of 4-(7-Methyl-1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-1H-indol-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(7-Methyl-1H-indol-3-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological systems, particularly in signal transduction pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to bind to various protein targets, influencing cellular processes such as apoptosis, cell proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(1H-Indol-3-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    7-Methylindole: The parent compound without the butanol chain.

Uniqueness

4-(7-Methyl-1H-indol-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 7-methyl group and the butanol chain makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential biological activity .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(7-methyl-1H-indol-3-yl)butan-2-ol

InChI

InChI=1S/C13H17NO/c1-9-4-3-5-12-11(7-6-10(2)15)8-14-13(9)12/h3-5,8,10,14-15H,6-7H2,1-2H3

InChI Key

XHFSKEMDCBRWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(C)O

Origin of Product

United States

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